molecular formula C9H7ClO3 B141633 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride CAS No. 144934-70-3

4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride

Cat. No. B141633
M. Wt: 198.6 g/mol
InChI Key: RFYQKKNEZLJADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It is also known as safrole-5-carbonyl chloride and is derived from safrole, a natural organic compound found in various plants. This compound has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules.

Mechanism Of Action

The mechanism of action of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).

Biochemical And Physiological Effects

4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess antimicrobial and antifungal activities.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride in lab experiments include its high purity and availability, as well as its ability to exhibit various pharmacological activities. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

The future directions for research on 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride include the development of new drugs and other bioactive molecules based on its structure and pharmacological activities. It also includes the investigation of its mechanism of action and the identification of its molecular targets. In addition, further studies are needed to determine its potential toxicity and safety for human use.
In conclusion, 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules. Its pharmacological activities include anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties. Further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride involves the reaction of safrole with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been extensively studied for its potential applications in the development of new drugs and other bioactive molecules. It is known to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been shown to possess antimicrobial and antifungal activities.

properties

CAS RN

144934-70-3

Product Name

4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride

Molecular Formula

C9H7ClO3

Molecular Weight

198.6 g/mol

IUPAC Name

4-methyl-1,3-benzodioxole-5-carbonyl chloride

InChI

InChI=1S/C9H7ClO3/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3

InChI Key

RFYQKKNEZLJADK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCO2)C(=O)Cl

Canonical SMILES

CC1=C(C=CC2=C1OCO2)C(=O)Cl

synonyms

1,3-Benzodioxole-5-carbonylchloride,4-methyl-(9CI)

Origin of Product

United States

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